

A Comprehensive Technical Guide to Methyl 3-cyano-4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-cyano-4-methoxybenzoate**

Cat. No.: **B1334661**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

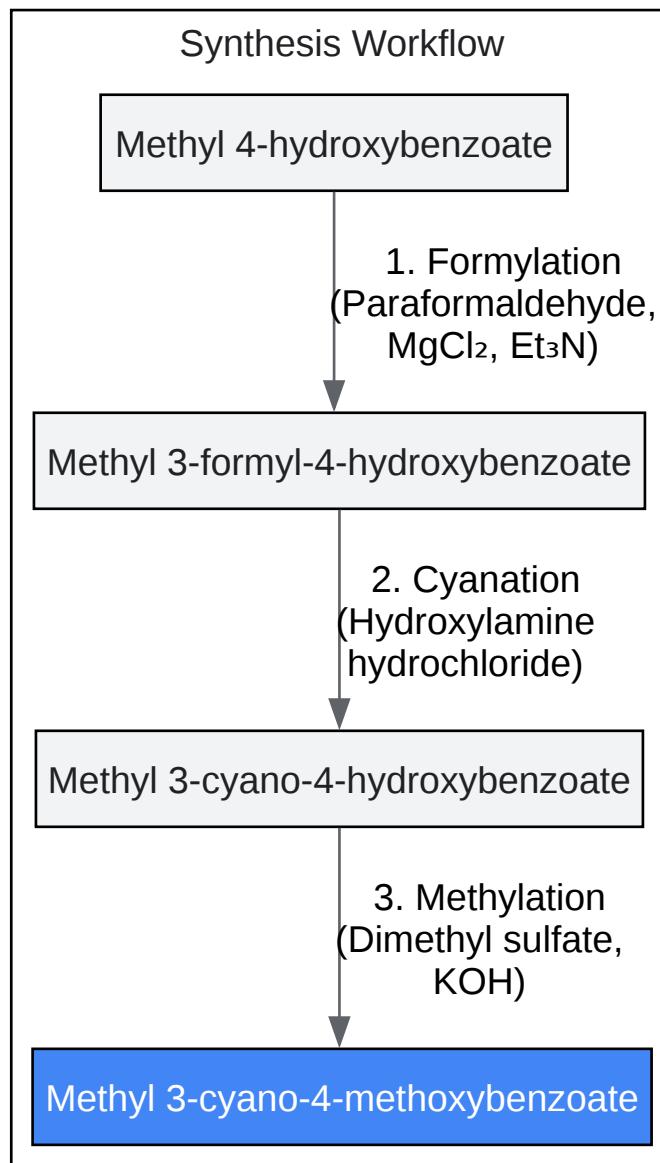
This document provides an in-depth analysis of **Methyl 3-cyano-4-methoxybenzoate**, a versatile chemical intermediate. It covers its chemical identity, physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical Identity and Properties

Methyl 3-cyano-4-methoxybenzoate is an aromatic compound featuring a benzene ring substituted with a methyl ester, a cyano group, and a methoxy group. Its formal IUPAC name is **methyl 3-cyano-4-methoxybenzoate**.^[1] This unique arrangement of functional groups makes it a valuable building block in various synthetic applications.^[2]

Table 1: Chemical and Physical Properties of **Methyl 3-cyano-4-methoxybenzoate**

Property	Value	References
IUPAC Name	methyl 3-cyano-4-methoxybenzoate	[1]
Synonyms	3-Cyano-4-methoxybenzoic acid methyl ester	[2] [3]
CAS Number	25978-74-9	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₉ NO ₃	[1] [2] [3] [4]
Molecular Weight	191.18 g/mol	[3]
Appearance	Off-white to pale brown crystalline solid; Pale yellow to yellow powder	[1] [2]
Melting Point	119 - 128 °C	[1] [2]
Boiling Point	339.7 °C	[3]
SMILES	COC(=O)C1=CC(C#N)=C(OC)C=C1	[1]
InChI Key	RYJSFYBJYKFNCF-UHFFFAOYSA-N	[1]


Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for **Methyl 3-cyano-4-methoxybenzoate**, are available through specialized chemical databases such as ChemicalBook.[\[5\]](#) This information is crucial for structure verification and quality control in synthetic processes.

Synthesis and Experimental Protocols

Methyl 3-cyano-4-methoxybenzoate is not typically synthesized in a single step. A common and efficient approach involves a multi-step pathway starting from a readily available precursor, methyl 4-hydroxybenzoate. This method avoids the use of highly toxic cyanides like cuprous cyanide, making it more suitable for industrial applications.[\[6\]](#)[\[7\]](#)[\[8\]](#)

The overall synthesis can be broken down into three key stages: formylation of the precursor, conversion of the resulting aldehyde to a nitrile, and finally, methylation of the hydroxyl group.

[Click to download full resolution via product page](#)

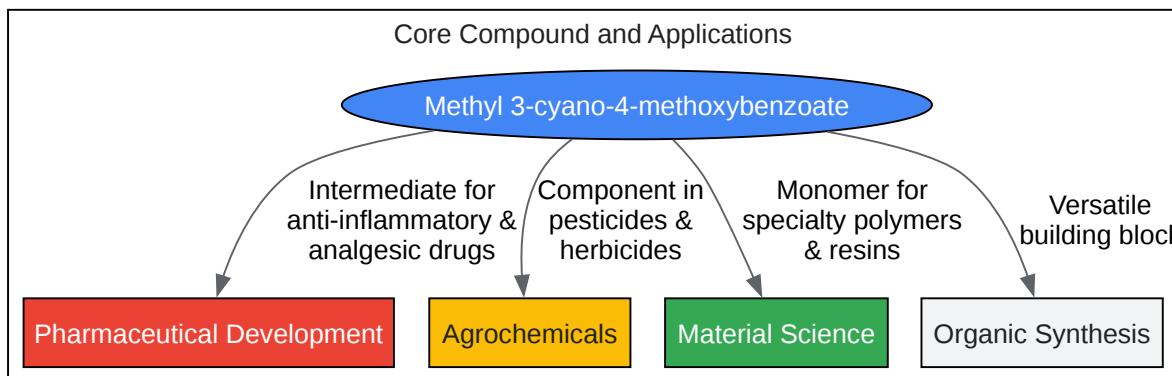
A high-level overview of the synthesis workflow.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

- Reactants: Methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.
- Procedure: To a 50L reaction kettle, add methyl 4-hydroxybenzoate (16.4 mol), magnesium chloride (32.8 mol), triethylamine (82 mol), paraformaldehyde (131.2 mol), and dichloromethane (18L).[6] Heat the mixture in a 60°C oil bath until the internal temperature reaches 44°C and maintain overnight.[6][8] After cooling to room temperature, slowly add a diluted aqueous solution of concentrated hydrochloric acid. Filter any insoluble material. The organic phase is extracted multiple times with dichloromethane, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used directly in the next step.[6]

Step 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate


- Reactants: Methyl 3-formyl-4-hydroxybenzoate (from Step 1), hydroxylamine hydrochloride, acetonitrile/N,N-dimethylformamide.
- Procedure: The crude methyl 3-formyl-4-hydroxybenzoate is dissolved in a solvent mixture such as acetonitrile and N,N-dimethylformamide.[7] Hydroxylamine hydrochloride is added to the solution. The reaction mixture is heated (e.g., to 80°C) and stirred for several hours to facilitate the conversion of the formyl group to a cyano group.[7] Reaction progress is monitored by TLC or GC-MS. Upon completion, the product is isolated through extraction and purified.

Step 3: Synthesis of **Methyl 3-cyano-4-methoxybenzoate**

- Reactants: Methyl 3-cyano-4-hydroxybenzoate (from Step 2), dimethyl sulfate, potassium hydroxide, water.
- Procedure: Dissolve methyl 3-cyano-4-hydroxybenzoate and potassium hydroxide in water.[9] Add dimethyl sulfate dropwise at a controlled temperature (e.g., 40°C) over several hours while maintaining a basic pH (e.g., pH 11-11.5) with the addition of potassium hydroxide solution.[9] After the addition is complete, continue stirring for an additional 30-60 minutes. The resulting ester product, **Methyl 3-cyano-4-methoxybenzoate**, is then separated, washed with water, and dried under vacuum to yield the final product.[9]

Applications in Research and Development

Methyl 3-cyano-4-methoxybenzoate is a key intermediate with diverse applications across several industries, primarily due to its unique combination of reactive functional groups.^[2]

[Click to download full resolution via product page](#)

Key application areas for **Methyl 3-cyano-4-methoxybenzoate**.

- Pharmaceutical Development: This compound is a crucial starting material or intermediate in the synthesis of various pharmaceuticals.^[2] It is particularly noted for its role in the development of novel anti-inflammatory and analgesic drugs.^[2]
- Agricultural Chemicals: In the agrochemical sector, it is used to formulate more effective pesticides and herbicides, contributing to improved crop protection and yield.^[2]
- Material Science: The compound finds use in the production of specialty polymers and resins. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength for advanced industrial applications.^[2]
- Organic Synthesis: As a versatile building block, it allows researchers to efficiently construct more complex molecules. The cyano, ester, and methoxy groups offer multiple reaction sites for further chemical transformations.^[2]

Safety and Handling

According to safety data sheets, **Methyl 3-cyano-4-methoxybenzoate** is associated with several hazards. It is harmful if swallowed and may cause skin, eye, and respiratory irritation. [10] There is also suspicion of it damaging fertility or the unborn child.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	References
Hazard	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H361: Suspected of damaging fertility or the unborn child.	[10] [10] [10] [10]
Hazard	H402: Harmful to aquatic life.	
Precautionary	P201: Obtain special instructions before use.	
Precautionary	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[10] [10] [10]
	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]

Handling Recommendations:

- Ventilation: Use only outdoors or in a well-ventilated area.[10][11][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection as specified by OSHA or equivalent standards like EN 166.[10][11][12][13]
- Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating or drinking.[10][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[12] Store locked up.[10]
- Spills: In case of a spill, avoid dust formation. Sweep up and shovel into suitable containers for disposal.[11][12] Ensure adequate ventilation and prevent the material from entering drains.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-cyano-4-methoxybenzoate, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. METHYL 3-CYANO-4-METHOXYBENZOATE(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 6. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]

- 7. CN106674044A - Method for preparing 3-cyano-4-isopropoxybenzoic acid - Google Patents [patents.google.com]
- 8. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-cyano-4-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1334661#iupac-name-for-methyl-3-cyano-4-methoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

